ULK-101 Demonstrates Significantly Enhanced ULK1 Potency vs. SBI-0206965
ULK-101 exhibits dramatically improved potency against its primary target, ULK1, when directly compared to the first-generation inhibitor SBI-0206965 in a cell-free biochemical assay [1]. This increased potency allows for the use of lower compound concentrations in cellular assays, reducing the risk of off-target effects .
| Evidence Dimension | Inhibition of ULK1 kinase activity (IC50) |
|---|---|
| Target Compound Data | 8.3 nM |
| Comparator Or Baseline | SBI-0206965: 108 nM |
| Quantified Difference | ULK-101 is approximately 13-fold more potent (8.3 nM vs. 108 nM) |
| Conditions | Cell-free kinase activity assay |
Why This Matters
For procurement, this means ULK-101 is a more efficient research tool, requiring less material to achieve the same level of target engagement, and provides a wider therapeutic window for cellular studies.
- [1] Martin, K. R., Celano, S. L., Solitro, A. R., Gunaydin, H., Scott, M., O'Hagan, R. C., ... & Shair, M. D. (2018). A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress. iScience, 8, 74-84. View Source
